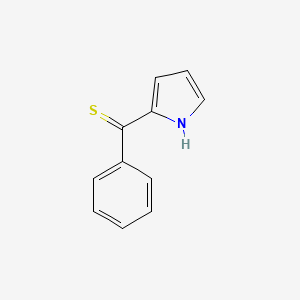

Phenyl(1H-pyrrol-2-yl)methanethione

Description

Structure

3D Structure

Properties

CAS No. |

89444-66-6 |

|---|---|

Molecular Formula |

C11H9NS |

Molecular Weight |

187.26 g/mol |

IUPAC Name |

phenyl(1H-pyrrol-2-yl)methanethione |

InChI |

InChI=1S/C11H9NS/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H |

InChI Key |

IGMQUELHLQAWLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C2=CC=CN2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Phenyl 1h Pyrrol 2 Yl Methanethione and Hetaryl Thioketones

Cycloaddition Reactions of Phenyl(1H-pyrrol-2-yl)methanethione and Related Systems

Hetaryl thioketones, including phenyl(1H-pyrrol-2-yl)methanethione, are highly reactive in cycloaddition reactions, often referred to as "superdipolarophiles" and "superdienophiles" due to their enhanced reactivity compared to their carbonyl analogs. uzh.chchemrxiv.org This heightened reactivity allows them to participate in a variety of cycloaddition pathways to form diverse heterocyclic structures.

[3+2]-Cycloadditions as Dipolarophiles

Phenyl(1H-pyrrol-2-yl)methanethione and similar hetaryl thioketones readily act as dipolarophiles in [3+2]-cycloaddition reactions. They efficiently trap a variety of 1,3-dipoles, leading to the formation of five-membered sulfur-containing heterocycles.

For instance, they react with in-situ generated fluorinated nitrile imines with complete regioselectivity to yield fluoromethylated 2,3-dihydro-1,3,4-thiadiazoles in high yields. researchgate.net Theoretical studies on the reaction between phenyl(thiophen-2-yl)methanethione (B14748318) and N-aryl-C-trifluoromethyl nitrilimine have shown that the reaction proceeds chemoselectively to form 2,3-dihydro-1,3,4-thiadiazole derivatives. chemrxiv.org

Reactions with diazo compounds like diazomethane (B1218177), 2-diazopropane (B1615991), and (trimethylsilyl)diazomethane have also been studied. researchgate.netbeilstein-journals.org At low temperatures (-75 °C), the reaction with 2-diazopropane proceeds through a [3+2]-cycloaddition to form relatively stable 1,3,4-thiadiazolines. These intermediates then decompose at higher temperatures (around -40 °C) to generate thiocarbonyl ylides. beilstein-journals.org In the case of diazomethane, the reaction with hetaryl thioketones at –65°C regioselectively yields 1,3-dithiolanes. uzh.chresearchgate.net

The reaction with thiocarbonyl S-methanides (thiocarbonyl ylides) also proceeds via a formal [3+2]-cycloaddition to produce 1,3-dithiolanes, often with high regioselectivity. researchgate.netscispace.com The high reactivity of hetaryl thioketones as "superdipolarophiles" is evident as competitive side reactions of the thiocarbonyl ylides are generally not observed. scispace.com

| 1,3-Dipole | Product(s) | Observations |

| Fluorinated Nitrile Imines | Fluoromethylated 2,3-dihydro-1,3,4-thiadiazoles | High yield and complete regioselectivity. researchgate.net |

| Diazomethane | 1,3-Dithiolanes | Regioselective reaction at -65°C. uzh.chresearchgate.net |

| 2-Diazopropane | 1,3,4-Thiadiazolines | Formed at -75°C and decompose at higher temperatures. beilstein-journals.org |

| Thiocarbonyl S-methanides | 1,3-Dithiolanes | High regioselectivity, demonstrating "superdipolarophilic" character. researchgate.netscispace.com |

Hetero-Diels-Alder Reactions as Dienophiles

In addition to their role as dipolarophiles, hetaryl thioketones are potent dienophiles in hetero-Diels-Alder reactions, which involve a [4+2] cycloaddition to form six-membered rings. wikipedia.orglibretexts.org Their "superdienophilic" nature allows them to react with a variety of dienes, including nonactivated ones. researchgate.net

For example, 2-thienyl substituted thioketones react with dimethyl acetylenedicarboxylate (B1228247) to give 7H-thieno[2,3-c]thiopyran-4,5-dicarboxylates. uzh.chresearchgate.net Similarly, reactions with activated acetylenecarboxylates, either under thermal conditions with a catalyst like LiClO4 or under high pressure, yield thiopyran derivatives after a 1,3-hydrogen shift of the initial cycloadduct. researchgate.net

Dihetaryl thioketones with thiophen-2-yl and selenophen-2-yl rings react as "superdienophiles" with non-activated 1,3-dienes such as 2,3-dimethylbuta-1,3-diene and cyclopentadiene, producing 2H-thiopyrans in moderate to excellent yields. researchgate.net The reaction with isomeric hexa-2,4-dienes proceeds stereoconvergently to form a single cis-diastereomer. researchgate.net

| Diene | Product | Conditions/Observations |

| Dimethyl acetylenedicarboxylate | 7H-thieno[2,3-c]thiopyran-4,5-dicarboxylates | --- |

| Activated acetylenecarboxylates | Thiopyran derivatives | Thermal with LiClO4 or high pressure; involves a 1,3-hydrogen shift. researchgate.net |

| 2,3-Dimethylbuta-1,3-diene, Cyclopentadiene | 2H-Thiopyrans | Moderate to excellent yields with non-activated dienes. researchgate.net |

| Isomeric hexa-2,4-dienes | cis-2,2-dihetaryl-3,6-dimethyl-3,6-dihydro-2H-thiopyrans | Stereoconvergent reaction. researchgate.net |

Oxidation Reactions of Thioketones

The thiocarbonyl group of hetaryl thioketones can be selectively oxidized to afford other sulfur-containing functional groups.

Selective Formation of Thiocarbonyl S-Oxides (Sulfines)

Selected hetaryl thioketones can be selectively oxidized to form thiocarbonyl S-oxides, commonly known as sulfines. uzh.chresearchgate.net This oxidation can be achieved under typical conditions, and importantly, the oxidation occurs selectively at the thiocarbonyl group without affecting the heteroaromatic rings. uzh.ch The resulting sulfines are relatively stable compounds. uzh.ch The oxidation of conjugated thioketones with m-chloroperoxybenzoic acid can produce a mixture of (Z)- and (E)-sulfine stereoisomers. researchgate.net

Nucleophilic and Electrophilic Reactions at the Thiocarbonyl Sulfur Center

The sulfur atom of the thiocarbonyl group in compounds like phenyl(1H-pyrrol-2-yl)methanethione is a site for both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.

The electron-rich nature of the sulfur atom makes it susceptible to attack by electrophiles. uzh.ch For example, the reaction with electrophilic carbenes or carbenoids, often generated from diazo compounds, initiates with an electrophilic attack on the sulfur atom. uzh.chresearchgate.net This leads to the formation of reactive thiocarbonyl ylide intermediates. uzh.chresearchgate.net These ylides can then undergo various cyclization reactions.

Conversely, the thiocarbonyl group can also react with nucleophiles. While direct nucleophilic attack on the sulfur atom (thiophilic attack) is a known reaction pathway for thioketones, the specific reactions of phenyl(1H-pyrrol-2-yl)methanethione at this center are part of the broader reactivity of hetaryl thioketones. For example, the reaction of bicyclobutanes with thioketones can be initiated by a nucleophilic attack of the bicyclobutane on the thioketone. rsc.org

Derivatization and Further Functionalization Strategies

The strategic modification of phenyl(1H-pyrrol-2-yl)methanethione and its hetaryl analogues is a cornerstone of their application in synthetic chemistry. These derivatization strategies not only allow for the introduction of new functionalities but also enable the construction of intricate molecular architectures with potential applications in materials science and medicinal chemistry.

Reactions Leading to Sulfur-Containing Heterocycles

The thiocarbonyl group in hetaryl thioketones is a versatile building block for the synthesis of a wide array of sulfur-containing heterocycles. A prominent reaction pathway involves [3+2] cycloadditions, where the C=S double bond acts as a dipolarophile, reacting with various 1,3-dipoles.

A noteworthy example is the regio-selective [3+2] cycloaddition between hetaryl thioketones and in situ generated nitrilimines. For instance, the reaction of phenyl(thiophen-2-yl)methanethione with N-aryl-C-trifluoromethyl nitrilimines, generated from the corresponding hydrazonoyl chlorides in the presence of a base, exclusively yields 2,3-dihydro-1,3,4-thiadiazole derivatives. chemrxiv.org This reaction proceeds with complete chemoselectivity, with the nitrilimine adding across the thiocarbonyl group. chemrxiv.org It is anticipated that phenyl(1H-pyrrol-2-yl)methanethione would react similarly, providing a direct route to functionalized 2,3-dihydro-1,3,4-thiadiazoles.

Another significant class of reactions involves the interaction of thioketones with diazo compounds. The initial step is a [3+2] cycloaddition to form a 2,5-dihydro-1,3,4-thiadiazole. These primary cycloadducts are often unstable and can undergo cycloreversion to eliminate nitrogen gas, generating a highly reactive thiocarbonyl ylide. These ylides can be trapped in situ by another molecule of the thioketone to produce 1,3-dithiolanes or can react with other dipolarophiles. In the absence of a trapping agent, these ylides may dimerize. researchgate.net

Furthermore, thiocarbonyl ylides can participate in intramolecular 1,3-dipolar cycloadditions, leading to the formation of fused heterocyclic systems. rsc.org This strategy offers a pathway to complex polycyclic structures containing a thiophene (B33073) ring. The reactivity of hetaryl thioketones as "superdipolarophiles" underscores their utility in constructing diverse five-membered sulfur heterocycles.

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| Phenyl(thiophen-2-yl)methanethione | N-Aryl-C-trifluoromethyl nitrilimine | 2,3-Dihydro-1,3,4-thiadiazole | chemrxiv.org |

| Aromatic Thioketone | Diazomethane | 1,3-Dithiolane (via thiocarbonyl ylide) | researchgate.net |

| Alkenic/Propargylic Thiazolium Hydroxide | (intramolecular) | Thieno- or Thiazolo-fused chromenes | rsc.org |

Conversion to Pyrrolium Salts as Intermediates

The sulfur atom of the thiocarbonyl group in phenyl(1H-pyrrol-2-yl)methanethione is nucleophilic and can be targeted by electrophiles, such as alkylating agents. This S-alkylation reaction leads to the formation of 2-(alkylthio)pyrrolium salts, which are valuable reactive intermediates.

The reaction typically involves treating the hetaryl thioketone with an alkyl halide (e.g., methyl iodide) or a more powerful alkylating agent like methyl trifluoromethanesulfonate (B1224126) (methyl triflate). The resulting pyrrolium salts are characterized by a positively charged pyrrole (B145914) ring and an exocyclic C=S-R group. The enhanced electrophilicity of the pyrrole ring in these salts makes them susceptible to attack by nucleophiles, enabling further functionalization.

While specific examples detailing the S-alkylation of phenyl(1H-pyrrol-2-yl)methanethione are not extensively documented in the reviewed literature, the general reactivity of thioamides and related compounds suggests that this transformation is a viable pathway. For instance, the S-alkylation of related 2-substituted pyrroles has been utilized in the synthesis of various heterocyclic systems. The 2-alkylthio group can act as a temporary protecting group for the α-position of the pyrrole ring, facilitating selective functionalization at other positions before its removal. nih.gov The synthesis of 2,5-dimethyl-3-(2-S-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles from the corresponding 3-chloroacetyl derivative demonstrates the utility of S-alkylation in the elaboration of pyrrole-containing structures. nih.gov

The formation of these pyrrolium salts as intermediates opens up possibilities for subsequent reactions, such as nucleophilic substitution at the sulfur-bound alkyl group or reactions at the pyrrole ring itself, providing a versatile platform for the synthesis of more complex pyrrole derivatives.

| Starting Material | Reagent | Intermediate Product | Potential Subsequent Reactions | Ref. |

| Phenyl(1H-pyrrol-2-yl)methanethione | Alkyl Halide (e.g., CH₃I) | 2-(Alkylthio)pyrrolium Halide Salt | Nucleophilic substitution, Ring functionalization | - |

| 2-(n-Decylthio)pyrrole | Benzaldehyde / InCl₃ | meso-Phenyl-1,9-bis(n-decylthio)dipyrromethane | Hydrodesulfurization to dipyrromethane | nih.gov |

| 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone | Thione / K₂CO₃ | 2,5-Dimethyl-3-(2-S-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole | Further derivatization | nih.gov |

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thioketone Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In Phenyl(1H-pyrrol-2-yl)methanethione, the chemical shifts (δ) of the protons are influenced by their local electronic environment.

The protons on the phenyl ring typically appear as multiplets in the aromatic region of the spectrum. For a related compound, Phenyl(pyrrolidin-1-yl)methanethione, the five aromatic protons resonate in a multiplet between δ 7.37 and 7.32 ppm. rsc.org The protons of the pyrrole (B145914) ring also have characteristic chemical shifts that are sensitive to the solvent and any substituents on the ring. ipb.pt The NH proton of the pyrrole ring often appears as a broad singlet at a downfield chemical shift. orgchemres.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H | 7.37-7.32 | m | 5H | - |

| N-CH₂ (a) | 3.98 | t | 2H | 6 |

| N-CH₂ (b) | 3.47 | t | 2H | 6 |

| -CH₂-CH₂- (c) | 2.11-2.04 | m | 2H | - |

| -CH₂-CH₂- (d) | 2.01-1.95 | m | 2H | - |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

For Phenyl(pyrrolidin-1-yl)methanethione, the thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region of the spectrum, observed at δ 197.33 ppm. rsc.org The carbons of the phenyl ring and the pyrrolidine (B122466) ring also show distinct signals. rsc.org In related pyrrole derivatives, the carbon atoms of the pyrrole ring typically resonate at specific chemical shift ranges, which can be influenced by substituents. acgpubs.org

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 197.33 |

| Aromatic C (quaternary) | 144.01 |

| Aromatic CH | 128.75 |

| Aromatic CH | 128.34 |

| Aromatic CH | 125.67 |

| N-CH₂ (a) | 53.82 |

| N-CH₂ (b) | 53.44 |

| -CH₂-CH₂- (c) | 26.51 |

| -CH₂-CH₂- (d) | 24.70 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and for determining the stereochemistry and conformation of the molecule. researchgate.net These techniques reveal correlations between nuclei, helping to piece together the complete molecular structure. For instance, COSY spectra would show correlations between adjacent protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of a compound containing a pyrrole ring will show a characteristic N-H stretching vibration, typically in the range of 3400-3200 cm⁻¹. researchgate.net The C=S (thiocarbonyl) stretching vibration is expected to appear in the region of 1250-1020 cm⁻¹. Other important vibrations include C-H stretching of the aromatic and pyrrole rings, and C=C stretching vibrations of the aromatic ring. rsc.orgnih.gov For instance, in related pyrrole derivatives, the N-H stretching vibration has been observed around 3385-3421 cm⁻¹. orgchemres.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Pyrrole) | Stretching | 3400-3200 researchgate.net |

| C-H (Aromatic/Pyrrole) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 nih.gov |

| C=S (Thioketone) | Stretching | 1250-1020 |

| C-N (Pyrrole) | Stretching | ~1198 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

The electronic absorption properties of Phenyl(1H-pyrrol-2-yl)methanethione are governed by the electronic transitions within its chromophoric system. The parent pyrrole molecule exhibits absorption bands in the UV region, which are attributed to π-π* transitions. researchgate.net The introduction of the phenyl and methanethione (B1239212) groups extends the conjugation of the π-electron system, which is expected to result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyrrole.

Studies on related pyrrole derivatives provide insight into these characteristics. For example, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles show distinct absorption bands, with a 5-p-diethylaminophenyl substituted derivative absorbing at a longer wavelength (λₐₙ = 346 nm) compared to a 6-substituted analogue (λₐₙ = 308 nm). rsc.org This shift is attributed to a more effective donor-π-acceptor structure that facilitates intramolecular charge transfer (ICT). rsc.org Similarly, the phenyl and thione substituents on the pyrrole ring in Phenyl(1H-pyrrol-2-yl)methanethione create a conjugated system where ICT from the pyrrole/phenyl rings to the electron-withdrawing thiocarbonyl group can occur, influencing the position and intensity of the UV-Vis absorption bands.

While information on the fluorescence of Phenyl(1H-pyrrol-2-yl)methanethione itself is limited, the study of its derivatives provides significant understanding of their emission properties. Derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) demonstrate tunable fluorescence that is highly sensitive to their chemical structure and environment. rsc.org

Key findings from these derivatives include:

Solvatochromism : A 5-substituted derivative displays solvatochromic fluorescence, with emission shifting from 393 nm in nonpolar n-hexane to 446 nm in polar acetonitrile (B52724), indicative of a more polar excited state. rsc.org

Twisted Intramolecular Charge Transfer (TICT) : A 6-substituted derivative exhibits locally excited (LE) fluorescence in nonpolar solvents but shows TICT fluorescence in polar solvents, resulting in a large Stokes shift (up to 230 nm in acetonitrile). rsc.org This phenomenon arises from the rotation around a single bond in the excited state, leading to a highly polar, charge-separated state that is stabilized by polar solvents.

Solid-State Emission : The ability of these compounds to fluoresce in the solid state is highly dependent on their crystal packing. One derivative was found to be fluorescent in the solid state (Φf = 0.04), a property attributed to the inhibition of intermolecular interactions between neighboring fluorophores that would typically quench emission. rsc.org In contrast, another derivative was non-fluorescent in the solid state. rsc.org The emission properties of diketopyrrolopyrrole (DPP) derivatives are also noted to be dominated by local packing effects in the solid state. rsc.org

These findings suggest that derivatives of Phenyl(1H-pyrrol-2-yl)methanethione could be designed as fluorescent probes or materials with environmentally sensitive emission characteristics.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for Phenyl(1H-pyrrol-2-yl)methanethione is not detailed in the provided results, extensive data on closely related derivatives allow for a robust prediction of its solid-state characteristics.

For example, the crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid, a phenyl methanethione derivative, was solved in the monoclinic space group P2₁/n. nih.gov Its crystal packing is stabilized by intermolecular C—H⋯S and C—H⋯O interactions. nih.gov Similarly, studies on benzimidazole-based thiourea (B124793) derivatives confirm their structures via single-crystal X-ray diffraction, highlighting the importance of this technique. nih.gov

In the solid state, the phenyl and pyrrole rings of Phenyl(1H-pyrrol-2-yl)methanethione are likely to be twisted relative to each other. In a related dipyrromethane derivative, the two pyrrole rings are twisted by a dihedral angle of 69.07 (16)°. researchgate.net For diketopyrrolopyrrole (DPP) derivatives, a twist between the central DPP core and adjacent phenyl units is commonly observed, which is influenced by crystal packing effects such as edge-to-face interactions rather than simple steric hindrance. rsc.org

The crystal packing is expected to be dominated by hydrogen bonds and other non-covalent interactions. In the crystal structure of 5-phenyl-1H-pyrrole-2-carbonyl azide, a close analogue, molecules form associative dimeric structures stabilized by hydrogen bonds. researchgate.net The primary intermolecular interactions in related structures are often classic N-H⋯N or N-H⋯O hydrogen bonds, which, along with stacking interactions, form the primary structural motifs. mdpi.com

Table 1: Representative Crystallographic Data for a Related Phenyl(morpholino)methanethione Derivative This table presents data for 4-[(morpholin-4-yl)carbothioyl]benzoic acid as a representative example.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₃NO₃S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 13.1197 (5) | nih.gov |

| b (Å) | 6.1360 (2) | nih.gov |

| c (Å) | 15.1763 (6) | nih.gov |

| β (°) | 96.095 (1) | nih.gov |

| Volume (ų) | 1214.33 (8) | nih.gov |

| Key Interactions | O—H⋯O, C—H⋯S, C—H⋯O | nih.gov |

Computational and Theoretical Investigations of Phenyl 1h Pyrrol 2 Yl Methanethione

Quantum-Chemical Studies on Molecular Structure and Conformation

Quantum-chemical methods are powerful tools for investigating the molecular structure and conformational preferences of molecules like Phenyl(1H-pyrrol-2-yl)methanethione. These computational techniques provide insights into the geometric parameters and the relative energies of different spatial arrangements of the atoms.

Conformational Analysis using Quantum Mechanics

Studies on analogous heterocyclic compounds have shown that even subtle changes in molecular structure can lead to different conformational preferences, which in turn can influence their chemical and biological activities. nih.gov For instance, the orientation of the phenyl and pyrrole (B145914) rings (syn or anti) with respect to the C=S bond and to each other would define distinct conformers with varying energies. The relative populations of these conformers at a given temperature can be estimated from their computed energy differences.

Analysis of Intramolecular Interactions (e.g., S···H, C···H Interactions)

Intramolecular interactions play a crucial role in stabilizing specific conformations. In Phenyl(1H-pyrrol-2-yl)methanethione, non-covalent interactions such as intramolecular hydrogen bonds of the S···H and C···H types can be significant. These interactions, although weaker than covalent bonds, can collectively influence the molecular geometry.

Computational methods allow for the detailed analysis of these weak interactions. For example, the presence of a C-H···S interaction between a hydrogen atom on the phenyl ring and the sulfur atom of the methanethione (B1239212) group could favor a more planar conformation. Similarly, C-H···π interactions between a hydrogen atom and the electron cloud of the aromatic rings can also contribute to conformational stability. The investigation of these interactions often involves analyzing interatomic distances, angles, and electron density distributions.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a standard tool for elucidating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like Phenyl(1H-pyrrol-2-yl)methanethione.

Prediction of Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations are widely used to predict various electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.netnih.gov For Phenyl(1H-pyrrol-2-yl)methanethione, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO might be localized on the electron-rich pyrrole ring and the sulfur atom, while the LUMO could be distributed over the phenyl ring and the carbonyl group of the methanethione moiety.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

Note: The specific values for Phenyl(1H-pyrrol-2-yl)methanethione would require dedicated DFT calculations.

Computational Studies on Chemical Reactivity Descriptors (e.g., Conceptual DFT)

Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity, hardness, and softness using derivatives of the electronic energy. nih.gov These reactivity descriptors are valuable for predicting and understanding the chemical behavior of molecules. nih.gov

Key chemical reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

These descriptors, calculated from the HOMO and LUMO energies, can be used to rationalize the reactivity of Phenyl(1H-pyrrol-2-yl)methanethione in various chemical reactions. nih.gov For example, a high electrophilicity index would suggest that the molecule is a good electrophile.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 |

| Global Softness (S) | S = 1/η |

Note: The values are derived from the HOMO and LUMO energies obtained from DFT calculations.

Investigations of Intermolecular Interactions and Crystal Packing by Computational Methods

Computational methods are instrumental in understanding the intermolecular interactions that govern the packing of molecules in a crystal lattice. researchgate.net These interactions determine the crystal structure and, consequently, the macroscopic properties of the solid state.

For Phenyl(1H-pyrrol-2-yl)methanethione, various types of non-covalent interactions are expected to be significant in the solid state. These include:

Hydrogen Bonds: If suitable donor and acceptor atoms are present, strong hydrogen bonds can form. In the case of Phenyl(1H-pyrrol-2-yl)methanethione, N-H···S or C-H···S hydrogen bonds could be present.

π-π Stacking: The aromatic phenyl and pyrrole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. researchgate.net

Computational techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. This analysis helps in identifying the most significant interactions responsible for the crystal packing. By understanding these forces, it is possible to rationalize the observed crystal structure or even predict potential polymorphs. researchgate.net The study of intermolecular interactions is crucial for fields like crystal engineering and materials science. researchgate.net

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical structure of a molecule based on the topology of its electron density, ρ(r). amercrystalassn.org This approach partitions a molecule into atomic basins, providing a quantum mechanical definition of an atom within a molecule and enabling the characterization of chemical bonds. amercrystalassn.org The analysis focuses on the critical points of the electron density, where the gradient of ρ(r) is zero. These points are classified by the signs of the eigenvalues (curvatures) of the Hessian matrix of the electron density. nih.gov

For a molecule like Phenyl(1H-pyrrol-2-yl)methanethione, a QTAIM analysis would reveal several types of critical points:

Nuclear Critical Points (NCPs): Maxima in the electron density, which correspond to the positions of the atomic nuclei.

Bond Critical Points (BCPs): Saddle points in the electron density that indicate the presence of a chemical bond between two atoms. The properties at these points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insight into the nature of the bond (e.g., covalent vs. electrostatic).

Ring Critical Points (RCPs): Minima in the electron density found within the center of a ring structure, such as the phenyl or pyrrole rings.

Cage Critical Points (CCPs): Minima in the electron density enclosed by a three-dimensional network of bonds.

The Laplacian of the electron density, ∇²ρ(r), is particularly informative. A negative value of ∇²ρ(r) at a BCP indicates a shared-shell interaction, characteristic of a covalent bond, where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ(r) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. For Phenyl(1H-pyrrol-2-yl)methanethione, the C-C, C-N, C-H, and C=S bonds are all expected to exhibit negative Laplacian values, confirming their covalent nature.

The following table illustrates the kind of data a QTAIM analysis would provide for the key bonds in Phenyl(1H-pyrrol-2-yl)methanethione, based on general principles and data from analogous structures. The values are hypothetical and for illustrative purposes only.

| Bond | Type | Expected Electron Density (ρ(r)) at BCP (a.u.) | Expected Laplacian (∇²ρ(r)) at BCP (a.u.) |

| C=S | Covalent | ~0.3 - 0.4 | Negative |

| C-C (phenyl) | Covalent | ~0.2 - 0.3 | Negative |

| C-C (pyrrole) | Covalent | ~0.2 - 0.3 | Negative |

| C-N (pyrrole) | Covalent | ~0.2 - 0.3 | Negative |

| C-C (inter-ring) | Covalent | ~0.2 | Negative |

Influence of Solvation on Molecular Geometry and Electronic Properties

The surrounding solvent medium can significantly influence the properties of a solute molecule like Phenyl(1H-pyrrol-2-yl)methanethione. nih.gov Solvation effects can alter both the molecular geometry and the electronic properties through intermolecular interactions such as dipole-dipole forces and hydrogen bonding. nih.gov Computational chemistry often models these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

Molecular Geometry:

In the gas phase, a molecule exists in its intrinsic, unperturbed geometry. When placed in a solvent, especially a polar one, the molecule's geometry can be subtly altered. For Phenyl(1H-pyrrol-2-yl)methanethione, a key geometric parameter is the dihedral angle between the phenyl and pyrrole rings. In a theoretical study of the closely related 2-phenylpyrrole, the optimal dihedral angle in the neutral state was calculated to be in the range of 24 to 35 degrees, depending on the computational method used. scispace.comresearchgate.net This non-planar arrangement arises from a balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization of a more planar, conjugated system.

The polarity of the solvent can influence this dihedral angle. A more polar solvent might stabilize a more polar conformation of the molecule, potentially leading to a larger dipole moment and a slight change in the twist angle between the rings. Similarly, bond lengths can be affected. For instance, bonds with a higher degree of ionic character might be elongated in a polar solvent due to the stabilization of charge separation.

Electronic Properties:

The electronic absorption spectrum of a molecule can also exhibit solvatochromism, which is a change in the absorption or emission wavelength with solvent polarity. For example, in a study of benzophospholo[3,2-b]indole derivatives, which also feature heteroaromatic rings, a significant red-shift (to longer wavelengths) in the photoluminescence spectrum was observed as the solvent polarity increased. mdpi.com This is often indicative of the excited state being more polar than the ground state, and thus being stabilized to a greater extent by a polar solvent. A similar solvatochromic effect could be anticipated for Phenyl(1H-pyrrol-2-yl)methanethione.

The following table summarizes the expected influence of different solvents on the properties of Phenyl(1H-pyrrol-2-yl)methanethione, based on general principles and data from related compounds.

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Ethanol) |

| Dihedral Angle (Phenyl-Pyrrole) | Expected to be close to the gas-phase value. | May slightly increase or decrease depending on the change in dipole moment with rotation. | Similar to polar aprotic, with potential for hydrogen bonding to the pyrrole N-H or the thiocarbonyl sulfur. |

| Dipole Moment | Lower value. | Increased value due to solvent polarization. | Further increased value due to polarization and potential hydrogen bonding. |

| Absorption Maximum (λmax) | Shorter wavelength. | Likely to shift (red or blue) depending on the relative polarity of the ground and excited states. | Likely to show a more pronounced shift compared to non-polar solvents. |

A study on the synthesis of 2-acylpyrroles noted that the reaction yield was influenced by the choice of solvent, with the best results obtained under solvent-free conditions, and toluene (B28343) providing better yields than more polar solvents, highlighting the practical implications of solvent effects. researchgate.net

Advanced Applications and Contributions to Material Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyrrole (B145914) and thioketone moieties are well-established pharmacophores and key components in a variety of functional organic molecules. nih.gov The presence of both in Phenyl(1H-pyrrol-2-yl)methanethione makes it a valuable precursor for a range of complex molecular architectures.

Synthesis of Diverse Sulfur-Containing Heterocyclic Scaffolds

The methanethione (B1239212) group in Phenyl(1H-pyrrol-2-yl)methanethione is a reactive handle for the construction of various sulfur-containing heterocycles. Thioketones are known to participate in a variety of cycloaddition reactions, serving as potent dienophiles or reacting with other reagents to form rings. nih.gov For instance, the thione functionality can react with suitable synthons to yield thiophenes, thiazoles, and other related heterocyclic systems, which are prevalent in medicinal chemistry and material science. nih.govijprajournal.comorganic-chemistry.org

The general synthetic strategies that could potentially be applied to Phenyl(1H-pyrrol-2-yl)methanethione for the synthesis of such scaffolds are outlined in the table below, based on established methods for thiophene (B33073) and thiazole (B1198619) synthesis. ijprajournal.comacgpubs.org

| Heterocyclic Scaffold | Potential Synthetic Approach | Reagents and Conditions |

| Thiophenes | Paal-Knorr Thiophene Synthesis | Reaction with 1,4-dicarbonyl compounds in the presence of a sulfurizing agent like Lawesson's reagent. nih.gov |

| Gewald Reaction | Reaction with an α-cyano ester and elemental sulfur in the presence of a base. | |

| Thiazoles | Hantzsch Thiazole Synthesis | Reaction with α-haloketones and a source of ammonia (B1221849) or an amine. acgpubs.orgmdpi.com |

| Three-component reactions | Condensation with an α-halocarbonyl compound and a nitrogen source. nih.gov |

While direct experimental data on the use of Phenyl(1H-pyrrol-2-yl)methanethione in these specific reactions is not extensively documented in the reviewed literature, the known reactivity of the thioketone functional group strongly supports its potential as a precursor to these important heterocyclic systems.

Precursors for Advanced Functional Organic Molecules

The combination of the pyrrole ring and the phenyl-substituted thiocarbonyl group in Phenyl(1H-pyrrol-2-yl)methanethione provides a scaffold that can be elaborated into more complex and functional organic molecules. Pyrrole and its derivatives are fundamental building blocks in the synthesis of porphyrins, conductive polymers, and various pharmaceuticals. rsc.orgorganic-chemistry.org The presence of the phenyl group can influence the electronic properties and solubility of the resulting molecules, while the thione group offers a site for further chemical transformations. jst.go.jp

The functionalization of the pyrrole ring, for instance through N-acylation or electrophilic substitution, can introduce additional functionalities. organic-chemistry.org The thioketone can be converted to other functional groups or used as an anchor point for building larger molecular assemblies. The synthesis of various pyrrole derivatives with potential biological or material applications often starts from simpler pyrrole precursors. rsc.orgnih.govnih.govresearchgate.net

Coordination Chemistry and Chelating Properties

The nitrogen atom of the pyrrole ring and the sulfur atom of the methanethione group in Phenyl(1H-pyrrol-2-yl)methanethione present potential coordination sites for metal ions. This bidentate or potentially polydentate character makes it an interesting ligand for the formation of metal complexes.

Formation of Metal Complexes with Transition Metals (e.g., Ni(II), Co(III), Hg(II))

Based on the coordination chemistry of similar thione- and pyrrole-containing ligands, Phenyl(1H-pyrrol-2-yl)methanethione is expected to form stable complexes with a variety of transition metals.

Nickel(II) Complexes: Nickel(II) has a known affinity for sulfur and nitrogen donor ligands. The formation of square planar or octahedral complexes is common. Studies on related thiourea (B124793) and Schiff base ligands show the formation of stable Ni(II) complexes with square planar geometries. iiste.orgresearchgate.net

Cobalt(III) Complexes: Cobalt(III) forms highly stable, kinetically inert octahedral complexes. The synthesis of cobalt(III) complexes often involves the oxidation of a Co(II) precursor in the presence of the ligand. The chelation with ligands containing both nitrogen and sulfur donors can lead to stable complex formation. organic-chemistry.orgnih.gov Research on cobalt(III) complexes with thioether ligands demonstrates the stability and reactivity of the Co-S bond. acgpubs.orgjst.go.jp

Mercury(II) Complexes: Mercury(II) is a soft metal ion with a strong affinity for soft donor atoms like sulfur. Thione-containing ligands are excellent for forming stable complexes with Hg(II). nih.govresearchgate.net The coordination can lead to various geometries, including linear, trigonal, and tetrahedral, depending on the ligand and the counter-ions present. nih.gov

The table below summarizes the expected coordination behavior based on analogous systems.

| Metal Ion | Expected Coordination Geometry | Supporting Evidence from Related Ligands |

| Ni(II) | Square Planar / Octahedral | Stable complexes formed with thiourea and Schiff base ligands. iiste.orgresearchgate.net |

| Co(III) | Octahedral | Formation of inert complexes with various N- and S-donor ligands. organic-chemistry.orgacgpubs.orgnih.govjst.go.jp |

| Hg(II) | Linear / Trigonal / Tetrahedral | Strong affinity for thione ligands leading to stable complexes. nih.govresearchgate.netnih.gov |

Ligand Design for Specific Metal Ion Recognition and Binding

The combination of a "soft" sulfur donor and a "borderline" nitrogen donor in a flexible framework could allow for selectivity towards certain transition metal ions. For instance, the affinity of thione groups for soft metals like Hg(II) and Ag(I) is well-documented. nih.govnih.gov By modifying the substituents on the phenyl or pyrrole rings, it may be possible to fine-tune the ligand's selectivity and sensing properties. The use of similar N,S-donor ligands in fluorescent sensors for metal ions highlights the potential of this class of compounds. rsc.orgnih.govnih.gov

Development of Optoelectronic Materials Precursors

Pyrrole- and thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties. nih.govtdl.orgnih.gov Phenyl(1H-pyrrol-2-yl)methanethione, containing both pyrrole and a sulfur-containing group, can be considered a precursor for the synthesis of novel organic semiconductors.

The polymerization of pyrrole derivatives is a common method to produce conductive polymers. scirp.orgresearchgate.net The phenyl and thione groups in Phenyl(1H-pyrrol-2-yl)methanethione could be used to modify the electronic properties and processability of the resulting polymers. For instance, the thione group could be a site for further reactions to create extended conjugated systems.

Furthermore, pyrrole-based dyes have shown interesting nonlinear optical (NLO) properties. nih.govnih.govjournalofbabylon.com The delocalized π-electron system in Phenyl(1H-pyrrol-2-yl)methanethione, which extends over the phenyl and pyrrole rings, suggests that its derivatives could also exhibit NLO behavior, making them potentially useful in applications such as optical switching and data storage. The synthesis of conjugated polymers based on thiophene and pyrrole has led to materials with promising optoelectronic properties for applications in organic field-effect transistors and solar cells. nih.govnih.gov

Applications in Boron-Dipyrromethene (BODIPY) Dye Synthesis and Modification

Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorophores known for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability. The synthesis of BODIPY dyes often relies on the condensation of 2-substituted pyrroles with an appropriate electrophile, such as an acid chloride or an aldehyde, followed by complexation with a boron trifluoride source.

While direct literature on the use of Phenyl(1H-pyrrol-2-yl)methanethione in BODIPY synthesis is scarce, its oxygen analog, Phenyl(1H-pyrrol-2-yl)methanone (a 2-acylpyrrole), is a well-established precursor for meso-phenyl substituted BODIPY dyes. beilstein-journals.orgfrontiersin.org The general synthetic route involves the reaction of two equivalents of a pyrrole with one equivalent of an acyl chloride. rsc.org Alternatively, a one-pot reaction can be employed using a pyrrole and an acyl chloride, which first forms the 2-acylpyrrole in situ. rsc.org

Given this precedent, Phenyl(1H-pyrrol-2-yl)methanethione is a strong potential candidate for the synthesis of meso-phenyl, thia-BODIPY analogues or for conversion to the corresponding dipyrromethane and subsequent oxidation and complexation. Furthermore, the closely related compound, di(1H-pyrrol-2-yl)methanethione, is a known key precursor for the synthesis of meso-substituted BODIPYs, highlighting the utility of the thioketone functionality in this context. The phenyl substituent at what would become the meso-position of the BODIPY core is of particular interest as it significantly influences the dye's photophysical properties.

Table 1: Typical Photophysical Properties of meso-Phenyl Substituted BODIPY Dyes

| Property | Typical Value Range | Significance |

| Absorption Maximum (λ_abs) | 495 - 515 nm | Corresponds to the S₀ → S₁ transition; located in the visible region. |

| Emission Maximum (λ_em) | 505 - 530 nm | Characterizes the fluorescence color; typically green. |

| Molar Absorptivity (ε) | > 80,000 M⁻¹cm⁻¹ | Indicates strong light absorption. |

| Fluorescence Quantum Yield (Φ_F) | Variable (0.1 - 0.9) | Highly sensitive to steric hindrance and solvent viscosity. frontiersin.org |

| Excited State Lifetime (τ) | 3 - 5 ns | Typical for highly fluorescent molecules. osti.govrsc.org |

Contribution to the Design of Novel Chromophores and Fluorophores

The true value of Phenyl(1H-pyrrol-2-yl)methanethione in material design lies in its potential to create novel chromophores and fluorophores with tailored properties. By serving as a precursor to meso-phenyl BODIPY, it enables the construction of "fluorescent rotors." In these molecules, the phenyl group at the meso-position can rotate freely in low-viscosity solvents, providing a non-radiative decay pathway that quenches fluorescence. frontiersin.org In viscous environments, this rotation is hindered, which blocks the non-radiative pathway and leads to a significant increase in fluorescence intensity. This property makes such dyes excellent probes for viscosity measurements in biological and material science applications. frontiersin.org

Furthermore, the pyrrole and phenyl rings of the parent compound can be functionalized prior to or after its incorporation into a larger system. This allows for fine-tuning of the electronic and steric properties of the resulting chromophore. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting dye, thereby shifting its absorption and emission wavelengths. rsc.orgnih.gov This strategy is fundamental to the rational design of fluorophores for specific applications, such as multiplex imaging or Förster resonance energy transfer (FRET) pairs. The synthesis of bichromophoric systems, where the pyrrole-based unit is covalently linked to another fluorophore, can lead to complex photophysical behaviors like intramolecular energy transfer. rsc.orgnih.gov

Functionalized Nanomaterials in Chemical Sensing Systems

The unique electronic and optical properties of gold nanoparticles (AuNPs) make them powerful platforms for the development of chemical sensors. nih.gov Their surface can be readily functionalized with molecules containing specific recognition elements, enabling the highly sensitive and selective detection of various analytes. researchgate.net

Integration with Gold Nanoparticles for Chemo-sensing Applications

The sulfur atom in Phenyl(1H-pyrrol-2-yl)methanethione provides a strong anchoring point for immobilization onto the surface of gold nanoparticles. The affinity of sulfur for gold is well-established, with thiol (Au-S) bonds being the most common method for functionalizing AuNPs. nih.gov While a thioketone is different from a thiol, the sulfur atom can still facilitate a strong interaction with the gold surface.

A compelling demonstration of this concept is found in a study using the closely related compound, di-(1H-pyrrol-2-yl)methanethione, to create functionalized AuNPs for the colorimetric detection of cadmium (Cd²⁺) ions. documentsdelivered.com In this system, the thioketone-containing compound acts as a capping agent that stabilizes the AuNPs and as the recognition element for the target analyte. documentsdelivered.com The presence of Cd²⁺ ions induces the aggregation of the functionalized nanoparticles, leading to a distinct color change from red to blue, which can be observed with the naked eye and quantified with a spectrometer. documentsdelivered.com This work strongly suggests that Phenyl(1H-pyrrol-2-yl)methanethione could be similarly employed to create AuNP-based sensors for various target analytes, with the phenyl group offering a site for further modification to tune selectivity.

Table 2: Characteristics of a Di-(1H-pyrrol-2-yl)methanethione-AuNP Sensor for Cd²⁺

| Parameter | Finding | Reference |

| Analyte | Cadmium (Cd²⁺) ions | documentsdelivered.com |

| Sensing Principle | Analyte-induced aggregation of functionalized AuNPs | documentsdelivered.com |

| Detection Method | Colorimetric (Visual and UV-Vis Spectroscopy) | documentsdelivered.com |

| Visual Change | Red to Blue | documentsdelivered.com |

| Selectivity | High selectivity for Cd²⁺ over other metal ions | documentsdelivered.com |

This table is based on research on di-(1H-pyrrol-2-yl)methanethione, a compound structurally related to Phenyl(1H-pyrrol-2-yl)methanethione.

Mechanisms of Analyte Detection through Thioketone-Nanoparticle Conjugates

The mechanism of analyte detection using conjugates of thioketone-functionalized nanoparticles relies on the interaction between the analyte and the organic capping agent, which in turn modulates the aggregation state of the nanoparticles. nih.gov For the di-(1H-pyrrol-2-yl)methanethione-AuNP sensor, the proposed mechanism for Cd²⁺ detection involves the coordination of the cadmium ions by the nitrogen atoms of the pyrrole rings and potentially the sulfur atom of the thioketone from multiple adjacent nanoparticles. documentsdelivered.com

This cross-linking action brings the nanoparticles closer together, causing them to aggregate. From an optical perspective, the surface plasmon resonance (SPR) of individual, dispersed AuNPs results in a solution that is red in color, with a characteristic absorption peak around 520 nm. nih.gov When the nanoparticles aggregate, their plasmon modes couple, causing a red-shift in the SPR band and a corresponding color change to purple or blue. nih.govnih.gov This distinct optical change serves as the signal for the presence of the analyte. The high selectivity of the sensor arises from the specific coordination chemistry between the functionalizing ligand and the target analyte. Interfering ions with different coordination preferences will not induce aggregation, leaving the color of the nanoparticle solution unchanged.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes for Hetaryl Thioketones

The development of environmentally benign and efficient synthetic methods for hetaryl thioketones, including Phenyl(1H-pyrrol-2-yl)methanethione, is a primary focus of current research. Traditional methods often rely on reagents like phosphorus pentasulfide or Lawesson's reagent, which, while effective, can present challenges in terms of stoichiometry and waste management. wikipedia.org

Future efforts are geared towards catalytic and more atom-economical approaches. One promising direction is the use of heterogeneous catalysts, such as zeolites, which can facilitate cleaner reactions and easier product purification. wikipedia.org Research into novel, environmentally friendly synthetic routes for related heterocyclic compounds has shown the potential of using such catalysts for one-pot syntheses under mild conditions, a strategy that could be adapted for thioketone synthesis. wikipedia.org

Moreover, the synthesis of non-symmetrical hetaryl thioketones has been achieved through the reaction of lithiated heterocycles with N,N-dimethylbenzamide, followed by thionation. uzh.chresearchgate.net This approach offers a versatile pathway to a wide range of derivatives. The principles of green chemistry are also being incorporated, with flow chemistry emerging as a powerful tool for the synthesis of heterocycles, offering benefits such as reduced solvent usage, improved reaction control, and enhanced safety. uc.ptnih.gov The application of flow chemistry to the synthesis of thioketones could lead to more sustainable and scalable production methods. uc.ptnih.gov

Advanced Mechanistic Elucidations of Complex Reactions Involving Phenyl(1H-pyrrol-2-yl)methanethione

A deeper understanding of the reaction mechanisms governing the chemistry of Phenyl(1H-pyrrol-2-yl)methanethione is crucial for its effective utilization. Hetaryl thioketones are known for their high reactivity, particularly in cycloaddition reactions. youtube.comchemrxiv.org They are considered "superdipolarophiles" due to their exceptional reactivity towards certain three-atom components. researchgate.netchemrxiv.org

Advanced computational methods, such as Density Functional Theory (DFT), are being increasingly employed to study the intricacies of these reactions. chemrxiv.org For instance, DFT calculations have been used to investigate the mechanism of [3+2] cycloaddition reactions between hetaryl thioketones and nitrilimines, revealing a preference for a one-step mechanism and providing insights into the observed chemoselectivity. chemrxiv.org These theoretical studies help in rationalizing experimental outcomes and in predicting the reactivity of new substrates.

Future research will likely focus on more complex reaction pathways, including the formation of transient intermediates like thiocarbonyl ylides. uzh.ch The combination of experimental techniques with high-level computational modeling will be instrumental in mapping out the potential energy surfaces of these reactions, leading to a more comprehensive understanding of the factors that control selectivity and efficiency.

Rational Design of Next-Generation Derivatives with Tailored Chemical Properties

The ability to fine-tune the chemical and physical properties of Phenyl(1H-pyrrol-2-yl)methanethione through the rational design of its derivatives is a key area of future research. By modifying the substituents on both the phenyl and pyrrole (B145914) rings, it is possible to modulate the electronic structure, reactivity, and potential applications of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies and machine learning models are emerging as powerful tools in this endeavor. rsc.org These computational approaches can identify correlations between molecular structure and chemical properties, guiding the design of new derivatives with enhanced characteristics. For example, the principles of rational design have been successfully applied to phenyl-thiophene derivatives to overcome specific biological challenges. mdpi.com Similar strategies can be employed for Phenyl(1H-pyrrol-2-yl)methanethione to develop new materials with tailored optical, electronic, or biological properties.

The design of novel derivatives also extends to their use as building blocks in the synthesis of more complex molecular architectures and functional materials. The inherent reactivity of the thioketone group makes it an attractive handle for post-synthetic modification and for the construction of novel heterocyclic systems.

Integration with Cutting-Edge Chemical Technologies for Enhanced Functionality

The synergy between advanced chemical synthesis and emerging technologies is set to revolutionize the study and application of compounds like Phenyl(1H-pyrrol-2-yl)methanethione. High-throughput screening (HTS) is one such technology that can accelerate the discovery of new reactions and the optimization of reaction conditions. youtube.comnih.govnih.gov By enabling the rapid testing of large libraries of catalysts, solvents, and other reaction parameters, HTS can significantly reduce the time and resources required for methods development. youtube.com

Flow chemistry represents another technological frontier with significant potential for the synthesis and study of thioketones. uc.ptnih.gov Continuous flow reactors offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. uc.pt The integration of in-line analytical techniques with flow systems can provide real-time monitoring of reactions, facilitating rapid optimization and a deeper understanding of reaction kinetics. youtube.com

Furthermore, the application of machine learning and artificial intelligence is poised to transform the field. rsc.org These computational tools can be used to predict reaction outcomes, optimize synthetic routes, and even design novel molecules with desired properties from the ground up. rsc.orgrsc.org By combining large datasets from high-throughput experiments with sophisticated algorithms, researchers can uncover complex structure-property relationships and accelerate the discovery of new functional molecules based on the Phenyl(1H-pyrrol-2-yl)methanethione scaffold. rsc.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.